4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde
Description
4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a cyclohexylphenoxy ethoxy side chain. This compound is structurally characterized by a central benzaldehyde core linked via an ethoxy spacer to a 4-cyclohexylphenol group. The cyclohexyl moiety introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties. Potential applications include intermediates in drug synthesis or materials science, given the reactivity of the aldehyde group and the stability imparted by the cyclohexylphenoxy group.
Properties
IUPAC Name |
4-[2-(4-cyclohexylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c22-16-17-6-10-20(11-7-17)23-14-15-24-21-12-8-19(9-13-21)18-4-2-1-3-5-18/h6-13,16,18H,1-5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVHBLEEZBIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-cyclohexylphenol with 2-(2-bromoethoxy)benzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxyethoxy chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[2-(4-Cyclohexylphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(4-Cyclohexylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxyethoxy chain and cyclohexyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Analysis :
- Cyclohexyl vs.
- Ethoxy Chain Length : The extended ethoxy chain in and introduces conformational flexibility, leading to a planar "W" structure stabilized by intramolecular hydrogen bonds, whereas the target compound’s shorter chain may favor rigidity.
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group () enhances electron density at the aldehyde, increasing reactivity in nucleophilic additions, whereas nitroimidazole () may promote charge-transfer interactions.
Analysis :
- The target compound’s synthesis likely mirrors , using 4-hydroxybenzaldehyde and a cyclohexylphenol-derived alkyl halide under basic conditions (e.g., K₂CO₃ in DMF).
- Compared to the 81% yield for the extended ethoxy analogue (), steric hindrance from the cyclohexyl group may reduce efficiency.
- Catalytic hydrogenation () or nitro-group reduction () are less relevant here but highlight diverse functionalization strategies for benzaldehyde derivatives.
Table 3: Comparative Properties
Analysis :
- Melting Points : The cyclohexyl group’s rigidity may elevate the melting point (similar to 363 K in ), whereas pyridinyl derivatives () likely exhibit lower melting points due to reduced crystallinity.
Biological Activity
4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a cyclohexylphenoxy group and an ethoxy linker. Its structural formula can be represented as follows:
This structure is crucial for understanding its interactions with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when exposed to this compound, indicating its potential as an anti-inflammatory agent .
- Antioxidant Activity : The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate a significant ability to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, contributing to its observed effects.
- Modulation of Signaling Pathways : There is evidence suggesting that it may modulate key signaling pathways associated with inflammation and oxidative stress, although further research is needed to clarify these interactions .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Study 2: Anti-inflammatory Activity
In vitro studies assessing the anti-inflammatory effects demonstrated that treatment with the compound significantly reduced TNF-α levels in macrophage cultures:
| Treatment Concentration | TNF-α Level (pg/mL) | Control (pg/mL) |
|---|---|---|
| 10 µM | 150 | 300 |
| 50 µM | 75 | 300 |
This reduction indicates a dose-dependent anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
